2-Amino-6-{[(tert-butoxy)carbonyl]amino}hexanoic acid chemical structure and properties
2-Amino-6-{[(tert-butoxy)carbonyl]amino}hexanoic acid chemical structure and properties
The Strategic Role of 2-Amino-6-{[(tert-butoxy)carbonyl]amino}hexanoic Acid (H-Lys(Boc)-OH) in Advanced Peptide Synthesis and Bioconjugation
Executive Summary
In the landscape of modern peptide chemistry and macromolecular drug delivery, orthogonal protecting group strategies are paramount. 2-Amino-6-{[(tert-butoxy)carbonyl]amino}hexanoic acid —commonly known as H-Lys(Boc)-OH or N-epsilon-Boc-L-lysine —serves as a critical building block[1]. Unlike its fully protected counterparts used in solid-phase peptide synthesis (SPPS), H-Lys(Boc)-OH features a free α -amine and a tert-butoxycarbonyl (Boc)-protected ε -amine. This unique structural topology allows it to act as a primary nucleophile in solution-phase peptide synthesis, bioconjugation, and the development of next-generation polymeric gene carriers, such as Charge-Altering Releasable Transporters (CARTs)[2].
This whitepaper provides an in-depth technical analysis of the physicochemical properties, mechanistic causality, and validated experimental workflows associated with H-Lys(Boc)-OH.
Chemical Structure & Physicochemical Properties
H-Lys(Boc)-OH is a zwitterionic, mono-protected amino acid derivative at neutral pH. The presence of the bulky, lipophilic Boc group on the ε -amine significantly alters the molecule's solubility and reactivity profile compared to native L-lysine, rendering it highly soluble in polar aprotic solvents like DMSO and DMF, which are standard in peptide coupling[3].
Table 1: Physicochemical Profile of H-Lys(Boc)-OH
| Property | Value |
| Chemical Name | (2S)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
| Common Synonyms | H-Lys(Boc)-OH, N-epsilon-Boc-L-lysine, N6-Boc-L-lysine |
| CAS Number | 2418-95-3[1][3] |
| Molecular Formula | C11H22N2O4[1][4] |
| Molecular Weight | 246.30 g/mol [1][4] |
| Melting Point | ~250 °C (Decomposition)[1][3] |
| Optical Activity | [α]20/D +18° (c = 1 in acetic acid)[3] |
| Solubility | Slightly soluble in water; Soluble in DMSO, DMF, and DCM[1][3] |
Mechanistic Role in Peptide Synthesis & Bioconjugation
The fundamental utility of H-Lys(Boc)-OH lies in its orthogonal reactivity . In complex biomolecule synthesis, selectively reacting one functional group while preserving another is critical.
Causality of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) moiety is installed on the ε -amine to provide both steric shielding and electronic deactivation[5]. During a coupling reaction, the free α -amine acts as the sole nucleophile. Without the Boc group, the highly nucleophilic ε -amine would compete, leading to unwanted branching, cross-linking, or polymerization[5].
Mechanistically, the Boc group is highly stable under basic conditions (e.g., in the presence of piperidine or DIEA) and resistant to catalytic hydrogenation. However, it is highly labile under acidic conditions. Treatment with Trifluoroacetic acid (TFA) protonates the carbamate oxygen, triggering a decomposition cascade that releases isobutylene gas and carbon dioxide, cleanly unmasking the ε -amine for downstream functionalization[6]. This property is routinely exploited to synthesize pentafluorophenyl esters for β -peptides and to immobilize lysine on polyurethane to create plasminogen-binding fibrinolytic surfaces[3].
Validated Experimental Workflows
As a self-validating system, the protocols below detail the exact causality behind reagent selection and reaction conditions to ensure high-fidelity synthesis.
Protocol A: Solution-Phase Peptide Coupling using H-Lys(Boc)-OH
This workflow describes the coupling of H-Lys(Boc)-OH to a carboxylate-bearing substrate (e.g., a C-terminal peptide fragment).
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Carboxylate Activation: Dissolve 1.0 eq of the carboxylate substrate and 1.1 eq of HATU in anhydrous DMF. Add 2.5 eq of N,N-Diisopropylethylamine (DIEA).
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Causality: HATU is selected over standard EDC/NHS because it forms a highly reactive O7-azabenzotriazole ester, minimizing epimerization of the substrate. DIEA acts as a non-nucleophilic base; its steric bulk prevents it from competing with the amine for the activated ester.
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Nucleophilic Addition: Add 1.2 eq of H-Lys(Boc)-OH to the mixture. Stir at room temperature for 2 hours. The free α -amine will attack the activated ester, while the Boc-protected ε -amine remains inert.
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Isolation: Quench the reaction with water and extract using ethyl acetate. Wash the organic layer with 5% citric acid, saturated NaHCO3, and brine to remove unreacted HATU byproducts and DIEA salts.
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Orthogonal Deprotection: To unmask the ε -amine, dissolve the purified intermediate in a cleavage cocktail of 95% TFA / 2.5% Triisopropylsilane (TIPS) / 2.5% H2O for 2 hours.
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Causality: TFA provides the acidic environment necessary to cleave the Boc group. The cleavage generates a highly reactive tert-butyl carbocation. TIPS and water act as nucleophilic scavengers to trap this cation, preventing the irreversible re-alkylation of the newly freed ε -amine or other sensitive residues (e.g., Trp, Tyr).
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Protocol B: Synthesis of K-CART Polymers for mRNA Delivery
In 2023, Blake et al. revolutionized mRNA delivery by utilizing H-Lys(Boc)-OH to synthesize Lysine-derived Charge-Altering Releasable Transporters (K-CARTs)[2]. These polycationic carriers selectively deliver mRNA to the lungs (>90% selectivity) without requiring targeting ligands[2].
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Monomer Synthesis (N-alkylation): Charge a flask with N-epsilon-Boc-L-Lysine methyl ester HCl (4 mmol) and NaHCO3 (8.9 mmol) in 12 mL acetonitrile. Reflux at 85 °C for 1 hour, then add bromoethanol (4.4 mmol). Stir overnight[6].
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Causality: NaHCO3 neutralizes the HCl salt to free the α -amine and acts as an acid scavenger to absorb the HBr generated during the SN2 alkylation, driving the reaction to completion[6].
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Polymerization: The resulting monomer is subjected to organocatalytic ring-opening polymerization to form the N-Boc-protected amphiphilic K-CART oligomer[6].
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Global Deprotection: Deprotect the polymer using 10% TFA in DCM for 4 hours[6].
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Causality: A milder 10% TFA concentration (compared to the 95% used in peptide cleavage) is strictly maintained to quantitatively remove the N-Boc protecting groups without degrading the delicate polyester/polycarbonate backbone[6]. The resulting polycationic homopolymer electrostatically complexes with anionic mRNA for targeted delivery[2].
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Logical Workflow Visualization
The following diagram maps the logical progression of orthogonal bioconjugation using H-Lys(Boc)-OH, highlighting the transition from a mono-protected building block to a fully functionalized bioconjugate.
Workflow of H-Lys(Boc)-OH coupling and orthogonal deprotection for bioconjugation.
References
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[4] PubChem. "(2R)-2-amino-6-{[(tert-butoxy)carbonyl]amino}hexanoic acid". National Institutes of Health (NIH). URL: [Link]
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[5] Baishixing. "H-Lys(Boc)-OH | Protected Amino Acids for Peptide Synthesis". ETW International. URL: [Link]
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[6] Blake, T. R., et al. "Lysine-Derived Charge-Altering Releasable Transporters: Targeted Delivery of mRNA and siRNA to the Lungs". PubMed Central (PMC), NIH. URL: [Link]
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[2] Blake, T. R., et al. "Lysine-Derived Charge-Altering Releasable Transporters: Targeted Delivery of mRNA and siRNA to the Lungs". Bioconjugate Chemistry. URL: [Link]
Sources
- 1. Thermo Scientific Chemicals N(epsilon)-Boc-L-lysine, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.fi]
- 2. Lysine-Derived Charge-Altering Releasable Transporters: Targeted Delivery of mRNA and siRNA to the Lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. H-Lys(Boc)-OH | 2418-95-3 [chemicalbook.com]
- 4. (2R)-2-amino-6-{[(tert-butoxy)carbonyl]amino}hexanoic acid | C11H22N2O4 | CID 7018774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. H-Lys(Boc)-OH | Protected Amino Acids for Peptide Synthesis | Baishixing | ETW [etwinternational.com]
- 6. Lysine-Derived Charge-Altering Releasable Transporters: Targeted Delivery of mRNA and siRNA to the Lungs - PMC [pmc.ncbi.nlm.nih.gov]
